RMPI-8226-38 is derived from a series of synthetic compounds designed to inhibit specific enzymes or pathways implicated in cancer progression. It falls under the category of kinase inhibitors, which are known for their role in blocking the activity of kinases that are often overactive in cancer cells, leading to uncontrolled proliferation and survival.
The synthesis of RMPI-8226-38 involves several steps aimed at optimizing both yield and purity. A common synthetic route includes the following:
These methods ensure that RMPI-8226-38 is produced with high purity and suitable yield for further biological testing.
The molecular structure of RMPI-8226-38 can be characterized by its specific arrangement of atoms and functional groups. While detailed structural data such as molecular formula and 3D conformation are not explicitly provided in the available literature, it is essential to note that the compound's design focuses on maximizing interaction with target proteins involved in tumorigenesis.
Key features likely include:
RMPI-8226-38 participates in various chemical reactions that are crucial for its biological activity. These include:
These reactions are fundamental to understanding how RMPI-8226-38 functions at a molecular level within biological systems.
The mechanism of action for RMPI-8226-38 primarily revolves around its ability to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition leads to:
Data supporting these mechanisms often come from cellular assays demonstrating decreased viability in treated cancer cell lines compared to controls.
While specific physical properties such as melting point or boiling point are not detailed in the available literature, general properties can be inferred based on similar compounds:
Chemical analyses may include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) or MS (Mass Spectrometry) to confirm the identity and purity of RMPI-8226-38.
RMPI-8226-38 has potential applications in various scientific fields, particularly oncology. Its primary uses include:
The RPMI-8226 cell line, established in 1967 from the peripheral blood of a 61-year-old female plasmacytoma patient, represents one of the earliest and most extensively characterized human multiple myeloma (MM) models. Isolated by Matsuoka, Moore, and colleagues, this cell line exhibits hallmark features of terminal B-cell differentiation, including abundant secretion of λ-type immunoglobulin light chains and absence of γ-, α-, or μ-heavy chain production [6]. RPMI-8226 qualifies as a bona fide human myeloma cell line due to its phenotypic fidelity to primary myeloma cells: It lacks Epstein-Barr virus, expresses minimal CD20, and is negative for HLA-class II antigens, while demonstrating strong positivity for plasma cell markers PCA1 and Ki-1 [6].
The lineage has evolved into genetically distinct subclones over decades of research, providing models for specific MM pathologies. RPMI-8226 derivatives have been instrumental in mapping myeloma progression mechanisms, including extramedullary dissemination and bone marrow microenvironment interactions. Its inclusion in the LL-100 panel—a comprehensive leukemia/lymphoma cell line resource with whole-exome and RNA sequencing data—has further standardized its utility for molecular hematology research [6]. The cell line’s robust tumorigenicity in immunocompromised mice (e.g., NOD/SCID IL-2Rγnull models) enables clinically relevant therapeutic testing, cementing its status as a prototypical MM model system [6].
Table 1: Key Historical Milestones of RPMI-8226 Development
Year | Development Milestone | Significance |
---|---|---|
1967 | Initial isolation from peripheral blood | First continuous MM cell line; established secretory profile [6] |
1968 | Phenotypic characterization | Defined absence of HLA-II and B-cell antigens [6] |
1995 | Validation as CD38+ myeloma model | Confirmed relevance to primary patient plasma cells [6] |
2019 | Inclusion in LL-100 panel | Genomic standardization for blood cancer research [6] |
Present | Subclones (e.g., RPMI-8226-LR5) for drug resistance | Enabled studies on melphalan/bortezomib resistance mechanisms [3] |
CD38, a transmembrane glycoprotein highly expressed on RPMI-8226 cells, serves dual biological roles in myeloma pathogenesis: as a receptor mediating tumor-microenvironment adhesion and as an ectoenzyme regulating extracellular NAD+ metabolism. This multifunctional protein facilitates myeloma cell survival through ligation-dependent activation of proliferation pathways (e.g., ERK1/2) and suppression of apoptosis [6]. Proteomic analyses of RPMI-8226 variants reveal that CD38 expression correlates with upregulated adhesion molecules (ICAM3, PECAM1) and tyrosine phosphatase receptors (PTPRC), which collectively enhance bone marrow stromal binding and activate pro-survival signaling cascades [2].
The RPMI-8226-38 subline provides a mechanistic model for studying CD38-targeted immunotherapies. Surface expression density of CD38 in this variant enables preclinical evaluation of monoclonal antibodies (e.g., daratumumab analogs) that induce cytotoxicity via antibody-dependent cellular phagocytosis (ADCP) and complement-dependent cytotoxicity (CDC). Furthermore, RPMI-8226-38 exhibits constitutive NADase activity, which depletes extracellular nicotinamide adenine dinucleotide (NAD+) and generates immunosuppressive adenosine metabolites—recapitulating an immune-evasive mechanism observed in primary MM [2].
Table 2: CD38-Associated Functional Pathways in RPMI-8226 Lineage
Functional Role | Molecular Mediators | Biological Consequence |
---|---|---|
Adhesion Signaling | ICAM3, PECAM1, ITGA4, ITGB1 | Bone marrow niche retention; drug resistance [2] |
Metabolic Regulation | NAD+ hydrolase; cADPR synthase | Immunosuppression; calcium flux modulation [2] |
Survival Pathways | ERK1/2 phosphorylation; Bcl-xL upregulation | Apoptosis resistance; proliferation [2] [6] |
Therapeutic Targeting | Daratumumab binding epitope | ADCP/CDC-mediated tumor clearance [6] |
Drug Delivery Systems
The RPMI-8226-38 lineage has accelerated nanomedicine development for MM. Liposomal homoharringtonine (HHT) formulations with high-polyethyleneglycol (PEG) surface density (LCL-HHT-H-PEG) demonstrate superior cytotoxicity against RPMI-8226 cells compared to free HHT or low-PEG liposomes. In vivo studies in NOD/SCID mice bearing RPMI-8226 xenografts showed that LCL-HHT-H-PEG inhibited tumor growth by 68% versus controls, attributed to enhanced tumor accumulation and induction of mitochondrial apoptosis [1]. This model validated long-circulating liposomes as a viable strategy to improve the therapeutic index of anti-myeloma alkaloids.
Epigenetic & Combination Therapies
RPMI-8226-38 has elucidated epigenetic synergies with proteasome inhibitors. Decitabine (DAC), a DNA methyltransferase inhibitor, potentiates bortezomib (BTZ) lethality by suppressing DNMT1 expression and inducing caspase-9-mediated apoptosis. Co-treatment of RPMI-8226 cells with 1μM DAC and 10nM BTZ increased apoptosis rates to 62.3% (versus 22.1% for BTZ alone), concomitant with PARP-1 cleavage and G0/G1 cell cycle arrest [4]. These findings support clinical testing of hypomethylating agent/proteasome inhibitor combinations in relapsed MM.
DNA Repair & Drug Resistance Mechanisms
Comparative studies using RPMI-8226 (melphalan-sensitive) and its LR5-resistant derivative revealed that nucleotide excision repair (NER) and double-strand break repair (DSB/R) efficiencies predict melphalan response. Responders' cells exhibit slower NER/DSB/R kinetics and condensed chromatin structure, permitting lethal ICL accumulation. DSB/R inhibition via SCR7 (NHEJ blocker) enhanced melphalan cytotoxicity in RPMI-8226 by 4.2-fold, providing a rationale for targeting DNA repair pathways to overcome resistance [3].
Xenograft & Reporter Applications
Luciferase-expressing RPMI-8226-38 variants enable real-time tracking of tumor burden in vivo. Intratibial injections of these cells in NOD/SCID IL-2Rγnull mice recapitulate human myeloma bone disease and medullary dissemination, while subcutaneous models facilitate high-throughput drug screening. Bioluminescence imaging quantified a 75% reduction in tumor flux after anti-CD38 CAR-T treatment in these models, demonstrating their utility for immunotherapy development [6].
Table 3: RPMI-8226-38 Applications in Therapeutic Development
Application Domain | Key Finding | Research Impact |
---|---|---|
Nanoparticle Delivery | LCL-HHT-H-PEG >70% tumor growth inhibition in vivo | Validated PEGylated liposomes for targeted MM therapy [1] |
Epigenetic Modulation | DAC+BTZ synergy via DNMT1 suppression & caspase-9 activation | Supported clinical combo trials (NCT04490892) [4] |
DNA Repair Targeting | SCR7 inhibition of NHEJ sensitizes to melphalan | Defined repair machinery as therapeutic vulnerability [3] |
Immunotherapy Modeling | Anti-CD38 CAR-T efficacy quantification via bioluminescence | Accelerated engineered T-cell translation [6] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0